molecular formula C13H16Cl2N2O B8530894 Piperazine, 1-[(2,4-dichlorobenzoyl)methyl]-4-methyl-

Piperazine, 1-[(2,4-dichlorobenzoyl)methyl]-4-methyl-

Cat. No. B8530894
M. Wt: 287.18 g/mol
InChI Key: BSMJMODNBPUUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045519B2

Procedure details

1-(2,4-dichlorophenyl)-2-chloroethan-1-one(1mmol) and methylpiperazine(4 mmol) in 8ml DMF was stirred for 8h at room temperature. The reaction mixture was then concentrated in vacuo and extracted into ethyl acetate and the organic layer was washed with water and dried with sodium sulfate. The residue after concentration in vacuo was purified by column chromatography eluting with 10% methanol in methylene chloride to yield 1-(2,4-dichlorophenyl)-2-(4-methylpiperazinyl)ethan-1-one. 1-(2,4-dichlorophenyl)-2-(4-methylpiperazinyl)ethan-1-one was heated to 80° C. in neat DMF-DMA for six hours. The reaction mixture was concentrated in vacuo and the residue obtained was purified by trituration with diethyl ether to yield the enaminone. 1 mmol of the enaminone obtained above, 1mmol of amino{2-[(5-nitro(2-pyridyl))amino]ethyl}carboxamidine hydrochloride and 1.3 mmol of Cs2CO3 were dissolved in DMF and heated to 90° C. for fourteen hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. Water was added and then extracted 3× with ethyl acetate. The combined organic layers were dried with sodium sulfate. The residue after solvent evaporation was purified by column chromatography eluting with 5-10% methanol in methylene chloride to yield [4-(2,4-dichlorophenyl)-5-(4-methylpiperazinyl)pyrimidin-2-yl]{2-[(5-nitro(2-pyridyl))amino]ethyl}amine as a yellow powder after lyophilization.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
8h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:12])[CH2:10]Cl.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:12])[CH2:10][N:17]1[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CCl)=O
Name
Quantity
4 mmol
Type
reactant
Smiles
CN1CCNCC1
Name
8h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The residue after concentration in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with 10% methanol in methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1CCN(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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